molecular formula C8H9FN2O B14812462 3-Cyclopropoxy-4-fluoropyridin-2-amine

3-Cyclopropoxy-4-fluoropyridin-2-amine

Cat. No.: B14812462
M. Wt: 168.17 g/mol
InChI Key: GWVNUXCMNJJPSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor® . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .

Industrial Production Methods

Industrial production methods for fluorinated pyridines often involve high-yield processes and the use of efficient fluorinating reagents. For example, the fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of fluoropyridines . These methods are designed to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoropyridin-2-amine can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoropyridin-2-amine involves its interaction with molecular targets and pathways in biological systems. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors . This interaction can modulate biological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-cyclopropyloxy-4-fluoropyridin-2-amine

InChI

InChI=1S/C8H9FN2O/c9-6-3-4-11-8(10)7(6)12-5-1-2-5/h3-5H,1-2H2,(H2,10,11)

InChI Key

GWVNUXCMNJJPSM-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2N)F

Origin of Product

United States

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